molecular formula C27H35NO8 B12293406 [(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate

[(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate

Cat. No.: B12293406
M. Wt: 501.6 g/mol
InChI Key: SXLMQJVXWZFRNQ-PVHRYJRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate involves several steps, including the formation of the bicyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the bicyclic framework through a series of cyclization reactions. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of functional groups on reactivity.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

[(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate is unique due to its specific arrangement of functional groups and bicyclic structure. Similar compounds include:

These compounds share similar core structures but differ in the specific functional groups attached, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H35NO8

Molecular Weight

501.6 g/mol

IUPAC Name

[(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate

InChI

InChI=1S/C27H35NO8/c1-15-7-10-20(31)14-22-17(3)24(32)27(6,26(34)36-22)23(28-25(33)18(4)29)13-16(2)9-12-21(11-8-15)35-19(5)30/h7-10,12-13,17,20-23,31H,11,14H2,1-6H3,(H,28,33)/b10-7-,12-9-,15-8-,16-13-

InChI Key

SXLMQJVXWZFRNQ-PVHRYJRMSA-N

Isomeric SMILES

CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)\C)OC(=O)C)\C)O

Canonical SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O

Origin of Product

United States

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